molecular formula C19H22ClNO B7820734 Aponal

Aponal

Cat. No. B7820734
M. Wt: 315.8 g/mol
InChI Key: MHNSPTUQQIYJOT-UHFFFAOYSA-N
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Description

Aponal is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aponal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aponal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cellular Barcoding in Hematopoietic Stem Cell Research : A study by Gerrits et al. (2010) demonstrates a novel cellular barcoding tool for clonal analysis in the hematopoietic system, which is essential for research in areas like stem cell expansion and gene therapy. This method overcomes the limitations of traditional clonality assessment techniques and is promising for future gene therapy protocols (Gerrits et al., 2010).

  • Immunocytochemistry in Hematology : Forrest and Barnett (1989) discuss the use of monoclonal antibody technology, particularly the alkaline phosphatase anti‐alkaline phosphatase (APAAP) technique in hematology. Their study underscores the importance of external quality assurance in immunocytochemistry for the analysis of hematological malignancies (Forrest & Barnett, 1989).

  • Advancements in Proteomics for Animal and Food Sciences : Almeida et al. (2014) explore the potential of proteomics in animal production and health. They emphasize how proteomics can significantly contribute to scientific research in this field, offering insights and future trends for APH proteomics applications (Almeida et al., 2014).

  • Antibody Phage Display Techniques : Hammers and Stanley (2014) detail the technique of Antibody Phage Display (APD), a method closely related to the development of human monoclonal antibodies. APD is a vital tool in immunological research, offering insights into the genetics and function of antigen-specific monoclonal antibodies (Hammers & Stanley, 2014).

  • APBS Software for Biomolecular Electrostatics : Jurrus et al. (2017) discuss the Adaptive Poisson–Boltzmann Solver (APBS), software developed for solving equations in continuum electrostatics for biomolecular assemblages. This tool is significant for understanding solvation and electrostatics in biomedical applications (Jurrus et al., 2017).

  • Automated Phenotyping in Plant Breeding : Awada, Phillips, and Smyth (2018) highlight the adoption of automated phenotyping (AP) in plant breeding. AP provides precise and large-scale phenotyping data, essential for integrating genomic and environmental data in plant breeding research (Awada, Phillips, & Smyth, 2018).

  • Use of E-Module in Scientific Learning : Istuningsih, Baedhowi, and Sangka (2018) discuss the effectiveness of a scientific approach using E-Module based on learning cycle 7E in improving students’ learning outcomes. This is pertinent to the field of educational research in science (Istuningsih, Baedhowi, & Sangka, 2018).

properties

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aponal

CAS RN

1229-29-4, 347840-07-7
Record name Doxepin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxepin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 347840-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
W Emig - Deutsches Medizinisches Journal, 1970 - europepmc.org
[Aponal in the therapy of organic coronary blood flow disorders] - Abstract - Europe PMC … [Aponal in the therapy of organic coronary blood flow disorders] …
Number of citations: 1 europepmc.org
D Tciblets - ncbi.nlm.nih.gov
… Aponal. THE production of syntlhetic compounds having hypnotic properties, the … The latest substance of this kinad which has been brought to our notice is aponal, samples of which …
Number of citations: 8 www.ncbi.nlm.nih.gov
A Martínez, AJ Melendez-Martínez - Computational and Theoretical …, 2016 - Elsevier
… APOnal is an aldehyde and APO contains a carboxylic acid. The best electron … (APOnal). The carboxylic acid (APO) is better electron donor but worse electron acceptor than APOnal. …
Number of citations: 13 www.sciencedirect.com
A Stuart - scholar.archive.org
… Aponal is regarded as a mild hypnotic which is useful in the treatment of insomnia and which, so far as the clinical evidences of its use have gone, is without undesirable efEects. …
Number of citations: 2 scholar.archive.org
HG Joost, W Poser, U Panten - Naunyn-Schmiedeberg's Archives of …, 1974 - Springer
… Therefore, effects of eyproheptadine and two structurally related antidepressants, amitriptyline (Laroxyl| and doxepin (Aponal| upon insulin release have been studied on the perfused …
Number of citations: 20 link.springer.com
W Willcox - British Medical Journal, 1934 - ncbi.nlm.nih.gov
… Aponal, a compound of amylene hydrate and urea (dose 10 to 20 grains), is said to be a … Hedonal is isomeric with aponal (dose 10 to 20 grains); it is an uncertain hypnotic. Neuronal, …
Number of citations: 12 www.ncbi.nlm.nih.gov
CDE MAPOTHER - ncbi.nlm.nih.gov
… Aponal, a compound of amylene hydrate and urea; dose 10 to 20 grains. Is said to be a safe … Hedonal is isomericwith aponal; dose 10 to 20 grains. Is an uncertain hypnotic. Neuronal, di-…
Number of citations: 0 www.ncbi.nlm.nih.gov
C Gido, P Langguth, E Mutschler - Pharmaceutical research, 1994 - Springer
… Plasma concentrations were simulated using the disposition function of doxepin obtained from administration of an aqueous doxepin solution (Aponal ® ) to beagle dogs. Input functions …
Number of citations: 30 link.springer.com
S Weddle - Early Modern Women: An Interdisciplinary …, 2019 - journals.uchicago.edu
… Also off limits was Ruga degli Orefici (today’s Ruga Vecchia), which becomes Calle del Ogio (Olio) as it crosses into the parish of Sant’Aponal. Dorigo identifies this street as one limit to …
Number of citations: 8 www.journals.uchicago.edu
JE Glixon, BL Glixon - DETROIT MONOGRAPHS IN …, 2000 - HARMONIE PARK PRESS
Number of citations: 6

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